molecular formula C3H2BrNS B1283494 3-Bromoisothiazole CAS No. 55512-82-8

3-Bromoisothiazole

Cat. No.: B1283494
CAS No.: 55512-82-8
M. Wt: 164.03 g/mol
InChI Key: OTNWEAKNUYQUKP-UHFFFAOYSA-N
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Description

3-Bromoisothiazole is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms, with a bromine atom attached at the third position. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Synthetic Routes and Reaction Conditions:

    From 1,2,3-Dithiazoles: One common method involves the reaction of 1,2,3-dithiazoles with gaseous hydrogen bromide or hydrogen chloride.

    From Sodium 2,2-Dicyanoethene-1,1-Bis(thiolate): Another method involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a basis for scalable production. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for industrial applications.

Types of Reactions:

Common Reagents and Conditions:

    Bromine: Used in the synthesis of this compound from dithiazoles.

    Secondary Dialkylamines: Used in substitution reactions to form amino derivatives.

    Palladium Catalysts: Commonly used in coupling reactions.

Major Products:

    3-Amino-Substituted Derivatives: Formed from substitution reactions with secondary dialkylamines.

    Coupled Products: Formed from Suzuki, Stille, and Sonogashira couplings.

Mechanism of Action

The mechanism of action of 3-bromoisothiazole largely depends on its application. In medicinal chemistry, it interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

    3-Chloroisothiazole: Similar structure but with a chlorine atom instead of bromine.

    3-Iodoisothiazole: Contains an iodine atom at the third position.

    3-Fluoroisothiazole: Features a fluorine atom at the third position.

Uniqueness of 3-Bromoisothiazole: The bromine atom in this compound imparts unique reactivity compared to its chloro, iodo, and fluoro counterparts. This makes it particularly useful in specific substitution and coupling reactions, providing access to a diverse array of derivatives .

Properties

IUPAC Name

3-bromo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-2-6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNWEAKNUYQUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571473
Record name 3-Bromo-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55512-82-8
Record name 3-Bromo-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,2-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes for obtaining 3-bromoisothiazole derivatives?

A1: Several methods have been explored for synthesizing this compound derivatives. One approach involves reacting sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine, yielding 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(this compound-4-carbonitrile) []. Another method utilizes the reaction of dibromomalononitrile with 4-chloro-1,2,3-dithiazole-5-thione or monobromomalononitrile with 4,5-dichloro-1,2,3-dithiazolium chloride to generate 4-chloro-5H-1,2,3-dithiazole-5-ylidenemalononitrile, a crucial intermediate in the synthesis of this compound derivatives [].

Q2: Can this compound derivatives undergo further modifications for synthesizing more complex molecules?

A2: Yes, this compound derivatives can be further functionalized. For instance, this compound-4-carbonitrile undergoes silver(I) fluoride-mediated palladium-catalyzed C–H direct arylation/heteroarylation, leading to a variety of 5-aryl/heteroaryl-3-bromoisothiazole-4-carbonitriles []. Similarly, this compound-5-carbonitrile can also undergo silver-mediated direct C–H arylation []. This highlights the potential of these compounds as building blocks in organic synthesis.

Q3: What is the impact of the halogen atom on the reactivity of isothiazole rings?

A3: The halogen atom, particularly bromine in this compound derivatives, plays a crucial role in their reactivity. It can be strategically replaced with various functional groups, allowing for structural diversity. For example, 3-bromo-4-phenylisothiazole-5-carboxylic acid and this compound-5-carboxylic acid are synthesized from their respective carboxamides []. Additionally, this compound-5-carbonitriles react with secondary dialkylamines like pyrrolidine and morpholine via nucleophilic substitution, demonstrating the influence of the bromine atom on the reactivity [, ].

Q4: Have any specific applications been explored for this compound derivatives?

A4: While the provided research focuses primarily on synthesis and reactivity, the structural diversity achievable through modifications of 3-bromoisothiazoles, particularly the introduction of aryl and heteroaryl groups, suggests potential applications in various fields. For example, the synthesized triarylisothiazoles [] might exhibit interesting biological activities or material properties.

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